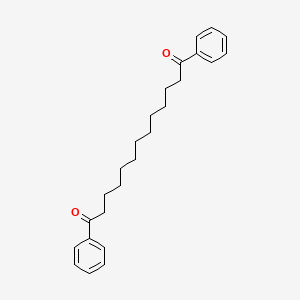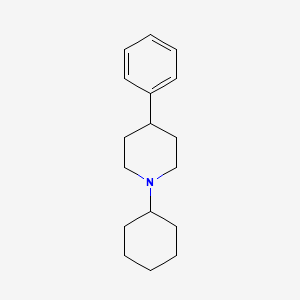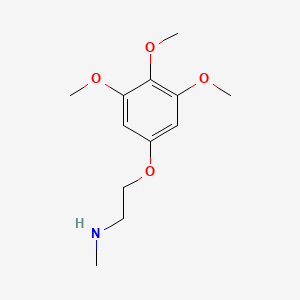
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is a chemical compound that features a trimethoxyphenyl group, which is known for its presence in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine typically involves the reaction of 3,4,5-trimethoxyphenol with an appropriate alkylating agent to introduce the ethan-1-amine moiety. Common reagents used in this synthesis include methyl iodide and sodium hydride. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of ether derivatives.
Applications De Recherche Scientifique
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine involves its interaction with various molecular targets. The trimethoxyphenyl group is known to bind to specific sites on proteins, such as tubulin, inhibiting their function. This can lead to the disruption of cellular processes, making it a potential anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
Phenethylamine, 3,4,5-trimethoxy-α-methyl-: Another compound with a trimethoxyphenyl group, known for its psychoactive properties.
Uniqueness
N-Methyl-2-(3,4,5-trimethoxyphenoxy)ethan-1-amine is unique due to its specific substitution pattern and the presence of the ethan-1-amine moiety, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives.
Propriétés
Numéro CAS |
113955-83-2 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
N-methyl-2-(3,4,5-trimethoxyphenoxy)ethanamine |
InChI |
InChI=1S/C12H19NO4/c1-13-5-6-17-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3 |
Clé InChI |
DQMSYWAWXLRLMU-UHFFFAOYSA-N |
SMILES canonique |
CNCCOC1=CC(=C(C(=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[1-(Pyridin-4-yl)ethane-1,1-diyl]diphenol](/img/structure/B14307230.png)
![2,4-Bis[2-(2-methylphenyl)propan-2-yl]phenol](/img/structure/B14307233.png)
![5-(Dimethylamino)-2-[(E)-(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14307244.png)
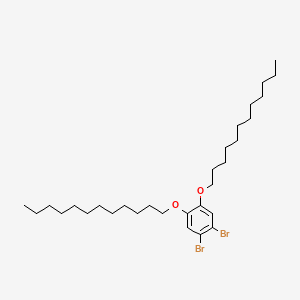
![2-{[Bis(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B14307256.png)
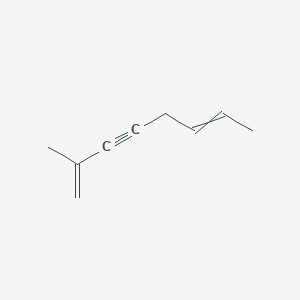

![2-Oxazolidinone, 5-[(hydroxyphenoxy)methyl]-](/img/structure/B14307279.png)

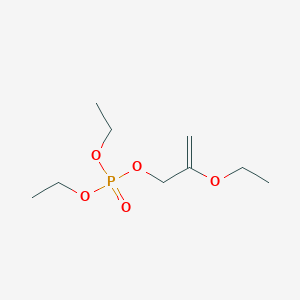
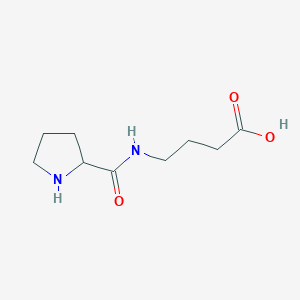
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
